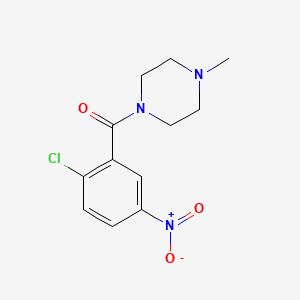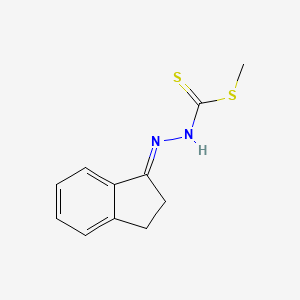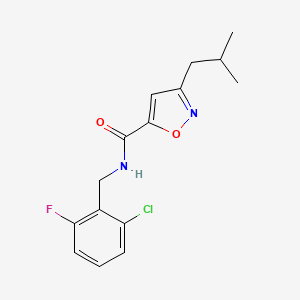![molecular formula C15H17N3O2 B5576542 3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)
3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Kinesin Spindle Protein Inhibition for Cancer Treatment
The compound was identified as a kinesin spindle protein (KSP) inhibitor, exhibiting potential as an anticancer agent. It arrests cells in mitosis, leading to monopolar spindle phenotype characteristic of KSP inhibition and induces cellular death, showing promise in cancer treatment (Theoclitou et al., 2011).
Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
The compound has been utilized in the oxidative synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, including a key intermediate in sildenafil synthesis, demonstrating its utility in pharmaceutical compound synthesis (Mohammed et al., 2015).
Study of DNA Precursor Metabolism
Research involving this compound contributed to understanding DNA precursor metabolism and the effects of inhibitors on various cellular processes. It provided insights into the complex effects of such inhibitors on DNA synthesis and cellular metabolism (Milam et al., 1986).
Development of Bidentate P,N- and P,O-Chelate Ligands
This compound has been used in the synthesis and characterization of bidentate P,N- and P,O-chelate ligands. These ligands have potential applications in the development of new materials and catalysts in chemistry (Gericke & Wagler, 2016).
Anticancer Activity Studies
Synthesis and characterization of derivatives of this compound have shown marked inhibition against various human cancer cell lines, indicating potential for development as anticancer agents (Huang et al., 2020).
Photocatalytic Degradation
The compound has been studied for its role in enhancing the rate of photodegradation of pollutants. This suggests potential environmental applications, particularly in water treatment and environmental remediation (Torimoto et al., 1996).
Conformational Studies
Studies on compounds structurally related to 3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide have provided insights into the conformational aspects and the stabilization of specific molecular conformations, which is crucial in drug design and development (Forbes et al., 2001).
Mecanismo De Acción
The mechanism of action of a compound typically refers to how it interacts with biological systems. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . The specific mechanism of action for “3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide” is not available in the literature I have access to.
Propiedades
IUPAC Name |
3-(4-methylpyrimidin-2-yl)oxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-8-16-14(19)12-5-4-6-13(10-12)20-15-17-9-7-11(2)18-15/h4-7,9-10H,3,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOPYSWHJEFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)

![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)
![6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B5576490.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)

![N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine](/img/structure/B5576512.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)
![[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5576549.png)
![5-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-1-methylpyridin-2-one](/img/structure/B5576554.png)



